Bis(4-cyclopropylphenyl)borinic acid
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Overview
Description
Bis(4-cyclopropylphenyl)borinic acid is an organoboron compound characterized by the presence of two 4-cyclopropylphenyl groups attached to a boron atom, which is also bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-cyclopropylphenyl)borinic acid typically involves the reaction of 4-cyclopropylphenylboronic acid with a suitable boron source under controlled conditions. One common method includes the use of a Grignard reagent derived from 4-cyclopropylbromobenzene, which reacts with boron trichloride to form the desired borinic acid after hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronates, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form boranes, which are useful intermediates in various organic transformations.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Bis(4-cyclopropylphenyl)borinic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis. Its unique structure allows for the formation of complex molecules with high precision.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to introduce boron atoms into the molecular framework, enhancing the material properties.
Mechanism of Action
The mechanism by which Bis(4-cyclopropylphenyl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of new carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
Bis(phenyl)borinic acid: Similar structure but lacks the cyclopropyl groups.
4-Cyclopropylphenylboronic acid: Contains only one cyclopropylphenyl group.
Uniqueness: Bis(4-cyclopropylphenyl)borinic acid is unique due to the presence of two cyclopropylphenyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
bis(4-cyclopropylphenyl)borinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO/c20-19(17-9-5-15(6-10-17)13-1-2-13)18-11-7-16(8-12-18)14-3-4-14/h5-14,20H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBBCHDHQSLHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC2)(C3=CC=C(C=C3)C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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